Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate
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Overview
Description
Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to the thiophene ring at the 2 and 4 positions, along with two carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate can be achieved through various methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a notable method for synthesizing thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biological processes.
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, it can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Thiophene-2-carbohydrazide: Used in the synthesis of various thiophene derivatives with antimicrobial properties.
2,5-Bis(4-methoxyphenyl)thiophene: A related compound with similar structural features and applications.
Uniqueness: Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual carboxylate groups and methoxyphenyl substituents make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
57467-53-5 |
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Molecular Formula |
C20H16O6S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H16O6S/c1-23-14-3-7-16(8-4-14)25-19(21)13-11-18(27-12-13)20(22)26-17-9-5-15(24-2)6-10-17/h3-12H,1-2H3 |
InChI Key |
GQNCTQCRSNIAPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CS2)C(=O)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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